molecular formula C10H7BrN2O2 B5812668 5-bromo-3-(2-nitrovinyl)-1H-indole

5-bromo-3-(2-nitrovinyl)-1H-indole

Cat. No.: B5812668
M. Wt: 267.08 g/mol
InChI Key: QZIAWMREHPRQEK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-nitrovinyl)-1H-indole (CAS 131653-79-7) is a versatile chemical building block extensively used in organic synthesis and medicinal chemistry research. This compound features an electron-deficient nitrovinyl group attached to the 3-position of the indole ring, making it a proficient Michael acceptor and a key intermediate in cascade transformations for constructing complex nitrogen-containing heterocycles . Its primary research value lies in its role as a precursor for synthesizing pharmaceutically relevant scaffolds. Under forceful conditions, such as microwave irradiation at 250°C, derivatives of 3-(2-nitrovinyl)-indoles can undergo a 6π-electrocyclization reaction to form benzo[a]carbazoles and naphtho[2,1-a]carbazoles, which are structures studied as potential anticancer agents . Furthermore, in Brønsted acid-mediated reactions with phenols, this compound class can be transformed into 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, a privileged scaffold in drug discovery . Selected compounds from the 3-(2-nitrovinyl)-indole series have demonstrated promising single-digit micromolar IC₅₀ values in antiproliferative assays against triple-negative breast cancer cells (MDA-MB-231) under both normoxic and hypoxic conditions . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-[(E)-2-nitroethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIAWMREHPRQEK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

5 Bromospiro Indoline 3,7 Pyrano 3,2 C:5,6 C Dichromene 2,6 ,8 Trioneresearchgate.net

This complex spiro-fused indole (B1671886) derivative was synthesized and its structure confirmed by single-crystal X-ray crystallography. The analysis revealed a triclinic crystal system with the space group P-1.

Crystallographic Data for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione: researchgate.net

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)11.8333(6)
b (Å)12.8151(6)
c (Å)17.1798(8)
α (°)77.317(4)
β (°)74.147(4)
γ (°)66.493(5)
V (ų)2280.0(2)
Z1

The crystal structure was stabilized by a network of intermolecular interactions, including N-H···O, O-H···O, C-H···π, and π···π stacking interactions, which form a supramolecular architecture. researchgate.net

Substituted 1,2,4 Triazolo 4 ,3 :2,3 Pyridazino 4,5 B Indole Derivativesmdpi.com

In a study of new pyridazino[4,5-b]indol-4-one derivatives, X-ray crystallography was used to definitively assign the chemical structures. One of the compounds crystallized in the triclinic crystal system with the space group P-1, while another crystallized in the monoclinic system with the space group P2₁/c.

Crystallographic Data for a Triclinic Pyridazino[4,5-b]indol-4-one Derivative: mdpi.com

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
V (ų)900.07(5)

These examples demonstrate the utility of X-ray crystallography in unambiguously determining the complex three-dimensional structures of bromo-indole derivatives, providing a solid foundation for understanding their chemical and physical properties.

Investigational Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Models

Anticancer Potential and Cellular Mechanisms

Derivatives of the 5-bromo-indole and 5-nitro-indole scaffold have demonstrated notable antiproliferative effects across a range of human cancer cell lines. The mechanisms underlying this activity often involve the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key molecular targets crucial for cancer cell survival and proliferation.

Various substituted indole (B1671886) derivatives have been evaluated for their cytotoxic effects against the NCI-60 panel of human tumor cell lines. For instance, a series of 5-bromo-3-hydrazono-1H-2-indolinone derivatives showed promising cytotoxicity. nih.gov One of the most active compounds in this series, a 4-fluoro-phenylthiosemicarbazone derivative, displayed significant growth inhibition (GI₅₀) in breast, non-small cell lung, and ovarian cancer cell lines. nih.gov

Similarly, derivatives of 5-nitro-1H-indole-2,3-dione have been tested for their anticancer potential. nih.gov A particularly potent compound, 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, exhibited marked cytotoxic effects against non-small cell lung cancer and leukemia cell lines. nih.gov The antiproliferative activity is often quantified by the GI₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Compound TypeSpecific DerivativeCancer Cell LineCell Line TypeActivity (log₁₀GI₅₀)Reference
5-Bromo-3-hydrazono-1H-2-indolinone4-fluoro-phenylthiosemicarbazone deriv. (2f)BT-549Breast Cancer-6.40 nih.gov
5-Bromo-3-hydrazono-1H-2-indolinone4-fluoro-phenylthiosemicarbazone deriv. (2f)NCI-H23Non-Small Cell Lung Cancer-6.10 nih.gov
5-Bromo-3-hydrazono-1H-2-indolinone4-fluoro-phenylthiosemicarbazone deriv. (2f)IGROV1Ovarian Cancer-6.02 nih.gov
5-Nitro-1H-indole-2,3-dione1-morpholinomethyl-5-nitro-...-thiosemicarbazone (4l)HOP-62Non-Small Cell Lung Cancer<-8.00 nih.gov
5-Nitro-1H-indole-2,3-dione1-morpholinomethyl-5-nitro-...-thiosemicarbazone (4l)HL-60(TB)Leukemia-6.30 nih.gov
5-Nitro-1H-indole-2,3-dione1-morpholinomethyl-5-nitro-...-thiosemicarbazone (4l)MOLT-4Leukemia-6.18 nih.gov

Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.comresearchgate.net The extrinsic pathway is activated by ligands binding to death receptors like Fas or TRAIL receptors, leading to the formation of a death-inducing signaling complex (DISC) and activation of initiator caspase-8. bio-rad-antibodies.comresearchgate.net The intrinsic pathway is triggered by cellular stress, such as DNA damage, which leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. researchgate.net Both pathways converge on the activation of effector caspases, such as caspase-3. bio-rad-antibodies.com

Certain indole derivatives have been shown to induce apoptosis in cancer cells. For example, a novel indole derivative designed as a kinase inhibitor was found to significantly increase the levels of caspase-3 (8-fold) and caspase-8 (6-fold) in prostate cancer cell lines. nih.gov This suggests an activation of the extrinsic apoptosis pathway. nih.gov The same study also observed a 5.7-fold increase in the pro-apoptotic protein Bax and a 2.3-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical regulator of the intrinsic pathway. researchgate.net

Cancer is characterized by uncontrolled cell division, making the cell cycle a key target for therapeutic intervention. Indole-based compounds have been found to interfere with cell cycle progression, often causing arrest at specific checkpoints. For instance, indole-3-carbinol (B1674136) (I3C), a natural indole derivative, can induce G1 cell cycle arrest in acute myeloid leukemia cells. nih.gov This arrest is associated with the overexpression of key regulatory genes, including p21 and p27, and the downregulation of cyclin-dependent kinase 2 (CDK2). nih.gov Similarly, the indole phytoalexin brassinin (B1667508) has been shown to induce cell cycle arrest in the G1 phase in human colon cancer cells. beilstein-archives.org Furthermore, certain pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been reported to cause cell-cycle arrest in the sub-G1/G1 phase in cancer cells. d-nb.info

The targeted inhibition of protein kinases that are overactive in cancer is a cornerstone of modern oncology. The epidermal growth factor receptor (EGFR) and the proto-oncogene tyrosine-protein kinase Src are frequently implicated in tumor progression and represent important therapeutic targets. nih.gov Studies have shown that combining SRC and EGFR inhibitors can induce apoptosis and potentially delay acquired resistance to chemotherapy. nih.gov

Novel indole derivatives have been specifically designed as dual EGFR/SRC kinase inhibitors. nih.gov In one study, a lead compound demonstrated potent inhibitory activity against SRC kinase with an IC₅₀ of 0.002 µM and against EGFR with an IC₅₀ of 1.026 µM. nih.gov Other brominated compounds have also been developed as third-generation EGFR tyrosine kinase inhibitors (TKIs) to overcome resistance caused by mutations like L858R/T790M in non-small cell lung cancer. nii.ac.jp The design of these inhibitors often leverages the anilinopyrimidine core, which plays a key role in binding to the kinase domain of EGFR. nii.ac.jp

Antimicrobial Activities

In addition to their anticancer properties, indole derivatives are being investigated for their potential to combat bacterial infections, including those caused by drug-resistant strains.

Indole-based compounds have demonstrated a broad range of antibacterial activities. The efficacy can differ significantly between Gram-positive and Gram-negative bacteria, a difference often attributed to the presence of an outer membrane in Gram-negative bacteria that can act as a barrier to drug entry. nih.govnih.gov

Studies on various bromo- and nitro-indole derivatives have revealed significant antibacterial effects. For example, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one showed effective antibacterial activity against the Gram-positive Staphylococcus aureus and the Gram-negative Klebsiella pneumoniae. rdd.edu.iq It exhibited moderate activity against Escherichia coli and Streptococcus. rdd.edu.iq Other research has found that certain 5-nitroindole derivatives show selective growth inhibition of Gram-positive bacteria with little to no activity against Gram-negative strains. nih.gov Similarly, a series of 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives were found to have potent antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. nih.gov

Compound TypeBacterial StrainGram TypeObserved ActivityReference
(3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-oneStaphylococcus aureusGram-positiveEffective rdd.edu.iq
(3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-oneKlebsiella pneumoniaeGram-negativeEffective rdd.edu.iq
(3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-oneEscherichia coliGram-negativeMedium rdd.edu.iq
(3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-oneStreptococcus sp.Gram-positiveMedium rdd.edu.iq
3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione deriv.Resistant Staphylococcus aureusGram-positivePotent nih.gov
5-nitro-3-phenyliminoindol-2(3H)-onesGram-positive bacteriaGram-positiveGrowth inhibition observed nih.gov
5-nitro-3-phenyliminoindol-2(3H)-onesGram-negative bacteriaGram-negativeLittle or no activity nih.gov

Antifungal Efficacy (e.g., against Candida species)

Currently, there is a lack of specific published data evaluating the antifungal efficacy of 5-bromo-3-(2-nitrovinyl)-1H-indole against Candida species or other fungal pathogens. While the broader class of indole derivatives has been explored for antifungal properties, with some compounds showing activity against various fungi, specific experimental results for this compound are not available in the reviewed scientific literature.

Antitubercular Activity against Mycobacterium tuberculosis

The potential antitubercular activity of this compound against Mycobacterium tuberculosis has not been specifically reported in the accessible scientific literature. Research into novel antitubercular agents has included various nitro-containing heterocycles and indole derivatives, as the nitro group can be a key pharmacophore for antimycobacterial activity. However, dedicated studies to determine the minimum inhibitory concentration (MIC) or mechanism of action for this compound against M. tuberculosis have not been found.

Enzyme Modulation and Receptor Interactions

Inhibition of Key Enzymes (e.g., Acetylcholinesterase, Cyclooxygenase, 5-Lipoxygenase, 17β-HSD1)

There is no specific information in the current scientific literature detailing the inhibitory activity of this compound against key enzymes such as acetylcholinesterase, cyclooxygenase (COX), 5-lipoxygenase (5-LOX), or 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). Although various indole-based compounds have been investigated as inhibitors of these enzymes, the specific substitution of a bromo group at the 5-position and a nitrovinyl group at the 3-position confers a unique chemical structure for which dedicated enzymatic assays have not been published.

Ligand-Target Interactions (Investigational)

Investigational studies focusing on the specific ligand-target interactions of this compound are not available in the reviewed literature. Molecular docking or crystallography studies that would elucidate the binding modes of this compound to specific biological targets have not been published.

Other Biological Activities (e.g., Antiviral, Anti-inflammatory in vitro models)

Specific studies on the antiviral or in vitro anti-inflammatory activities of this compound are not present in the current body of scientific literature. While other brominated indoles have demonstrated anti-inflammatory properties by inhibiting mediators like nitric oxide (NO) and prostaglandins (B1171923) in cellular models, and various indole derivatives have been explored for antiviral potential, this specific compound has not been evaluated in these assays according to the available data.

Structure Activity Relationship Sar and Rational Design in Lead Optimization

Influence of Substitutions on the Bromo-Indole Ring

The bromo-indole scaffold is a key pharmacophore, and substitutions at various positions on this ring system have a marked impact on the compound's biological profile.

Position of Bromine: The bromine atom at the C-5 position of the indole (B1671886) nucleus is a critical feature. Studies on related indole phytoalexins have shown that the presence of bromine at this position can lead to a partial increase in antiproliferative activities against certain cancer cell lines compared to their non-brominated counterparts. beilstein-archives.org For instance, 5-bromobrassinin exhibits a better pharmacological profile than its parent compound, brassinin (B1667508). beilstein-archives.org However, in some other synthetic derivatives, 5-bromo substitution resulted in lower or similar activities compared to the non-brominated analogs, highlighting the nuanced role of this substituent. beilstein-archives.orgresearchgate.net

Other Substituents on the Indole Ring: The introduction of other groups onto the indole ring can modulate activity. For example, in a series of 2-aryl-5-nitro-1H-indoles, various substitutions on the aryl group were explored to establish structure-activity relationships as inhibitors of the NorA multidrug resistance pump in Staphylococcus aureus. nih.gov Similarly, for a class of N-piperidinyl indole-based nociceptin (B549756) opioid receptor ligands, substitutions at the 2- and 3-positions of the indole ring were found to significantly affect binding affinity and efficacy. nih.gov In some cases, replacing the hydrogen at the 5-position with a nitro group drastically decreased affinity for the target receptor. nih.gov

N-Substitution: Functionalization of the indole nitrogen (N-H) is a common strategy. The introduction of a benzyl (B1604629) group at the N-1 position of 5-bromoindolin-2-one has been utilized in the development of novel anticancer agents. nih.gov In another study, a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives were synthesized by electrophilic substitution at the N-1 position, leading to compounds with significant analgesic activity. iajps.com

Below is a data table summarizing the influence of substitutions on the bromo-indole ring based on research findings:

Compound/Series Substitution Effect on Biological Activity Reference
5-Bromobrassinin5-Bromo on indole ringBetter pharmacologic profile than non-brominated brassinin. beilstein-archives.org beilstein-archives.org
Synthetic 5-bromoindole (B119039) phytoalexin analogs5-Bromo on indole ringLower or similar activity compared to non-brominated analogs. beilstein-archives.orgresearchgate.net beilstein-archives.orgresearchgate.net
2-Aryl-5-nitro-1H-indolesVaried aryl group substitutionsModulated inhibitory activity against NorA multidrug resistance pump. nih.gov nih.gov
N-Piperidinyl indolesSubstitution at 2- and 3-positionsSignificantly affected nociceptin opioid receptor binding. nih.gov nih.gov
1-Benzyl-5-bromoindolin-2-onesN-1 benzyl substitutionLed to potent anticancer agents. nih.gov nih.gov
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indolesN-1 electrophilic substitutionResulted in significant analgesic activity. iajps.com iajps.com

Impact of Nitrovinyl Moiety Modifications on Biological Activity

The 3-(2-nitrovinyl) group is a significant feature of the molecule, acting as a Michael acceptor and influencing its electronic properties. Modifications to this moiety can profoundly alter the compound's reactivity and biological interactions.

While specific studies on modifying the nitrovinyl group of 5-bromo-3-(2-nitrovinyl)-1H-indole are not extensively detailed in the provided search results, general principles of medicinal chemistry suggest that alterations to this group would be a key strategy in lead optimization. For instance, replacing the nitro group with other electron-withdrawing groups could modulate the electrophilicity of the vinyl carbon, thereby affecting its covalent binding to biological nucleophiles.

In related indole structures, modifications at the 3-position are common. For example, replacing the nitrovinyl group with a hydrazonoindolin-2-one scaffold connected to a thiazole (B1198619) moiety has yielded potent anticancer agents. nih.gov The reduction of the nitro group in 5-bromo-3-nitro-1H-indole to an amino group is a common chemical transformation, which would drastically alter the electronic and biological properties of the molecule.

Stereochemical Considerations in Design

The double bond in the 2-nitrovinyl side chain of this compound can exist as either the (E) or (Z) isomer. This stereochemistry can be a critical determinant of biological activity, as the different spatial arrangements of the substituents can lead to different binding affinities and selectivities for a biological target. The (E)-isomer is the more commonly cited form. achemblock.com

The importance of stereochemistry is well-documented for other indole derivatives. For instance, in the synthesis of 2'-amino analogues of 5-bromo-1-methoxyspirobrassinol methyl ether, both trans and cis diastereoisomers were isolated and found to have different biological activities. beilstein-archives.org Similarly, for (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole, the (R)-configuration is specified, indicating the importance of the stereocenter in its biological function. nih.gov In some cases, E/Z isomers of indolinone hydrazones are reported to interconvert rapidly in solution. nih.gov

The Cahn-Ingold-Prelog (CIP) sequence rules are used to assign the E/Z configuration to alkenes. For this compound, the priority of the substituents on each carbon of the double bond would determine the (E) or (Z) designation. libretexts.org

Rational Design Principles for Enhanced Selectivity and Potency (pre-clinical stage)

The rational design of more potent and selective analogs of this compound in the pre-clinical stage involves integrating the SAR data with computational modeling and a deep understanding of the target's structure and mechanism.

Target-Based Design: If the biological target is known, molecular docking and dynamic simulations can be employed to understand the binding mode of this compound. nih.gov This allows for the design of new analogs with improved interactions with key residues in the binding site. For example, introducing hydrogen bond donors or acceptors to complement the target's surface can enhance binding affinity.

Scaffold Hopping and Bioisosteric Replacement: Replacing the indole scaffold or the nitrovinyl moiety with other chemical groups that have similar steric and electronic properties (bioisosteres) can lead to improved pharmacokinetic properties or reduced off-target effects. For instance, the nitro group could be replaced with other electron-withdrawing groups like a cyano or a sulfonyl group.

Modulating Physicochemical Properties: Properties such as lipophilicity, solubility, and metabolic stability are crucial for a drug candidate's success. The introduction or modification of functional groups can fine-tune these properties. For example, adding polar groups can increase solubility, while strategic modifications can block sites of metabolic degradation.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The 5-bromoindole core could serve as a starting fragment for such studies.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 5-bromo-3-(2-nitrovinyl)-1H-indole. These ab initio methods provide a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds structurally similar to this compound, DFT calculations, often employing basis sets like WB97XD/6–311++G(d,p), are used to determine the most stable molecular geometry and analyze its stability. researchgate.net These studies are effective for analyzing molecular stability under various optimized conditions. researchgate.net The calculations can elucidate the electronic properties influenced by the bromine atom and the nitrovinyl group, which are key to the molecule's reactivity. The global reactivity descriptors derived from DFT calculations help in predicting the molecule's chemical behavior. For instance, a narrow frontier orbital gap, as determined by DFT, often suggests high chemical reactivity and significant charge transfer interactions within the molecule. nih.govnih.gov

Table 1: Representative Global Reactivity Descriptors from DFT Calculations

This table illustrates typical parameters calculated via DFT for organic molecules to predict their reactivity. The values are representative and not specific experimental data for this compound.

ParameterSymbolSignificance
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical PotentialµDescribes the escaping tendency of electrons.
Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons.
Chemical SoftnessSThe reciprocal of hardness, indicating reactivity.

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap is indicative of a molecule that is more easily polarized and thus exhibits higher chemical reactivity and biological activity. nih.govnih.gov In molecules containing nitro groups, the HOMO-LUMO gap can indicate the potential for charge transfer within the molecule, which is a key aspect of its electronic behavior. researchgate.net The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attacks.

Table 2: Representative Frontier Molecular Orbital (FMO) Energy Parameters

This table shows examples of energy values and related parameters derived from FMO analysis for similar chemical structures. These values are for illustrative purposes.

ParameterValue (eV)Interpretation
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy-2.8Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)3.7Indicates chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons. researchgate.net The MEP map allows for the prediction of how a molecule will interact with other species. For instance, regions with negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. nih.govnih.gov Conversely, areas with positive potential, often located around hydrogen atoms, are prone to nucleophilic attack. nih.govnih.gov This analysis is instrumental in understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding.

Molecular Modeling and Simulations

Molecular modeling and simulations are employed to study the dynamic behavior of this compound and its potential interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein or enzyme. mdpi.com Software like AutoDock is commonly used for these studies. nih.govrsc.org By simulating the docking process, researchers can identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level. The results are often expressed as a binding energy or docking score, where a lower value indicates a more favorable and stable interaction. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. researchgate.net

Table 3: Illustrative Molecular Docking Results

This table provides an example of the type of data generated from a molecular docking study against a hypothetical protein target.

ParameterResult
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR 210, LYS 115, SER 240
Type of InteractionsHydrogen bond with SER 240, Pi-Alkyl with TYR 210

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is essential for understanding its conformational flexibility and the stability of its complexes with biological targets. nih.gov By simulating the motions of atoms and molecules, MD can be used to perform a detailed conformational analysis of this compound, identifying its most stable three-dimensional structures. researchgate.net When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. This powerful technique helps researchers understand the fundamental principles that govern protein function and interaction with ligands. nih.gov

Table 4: Common Parameters Analyzed in Molecular Dynamics Simulations

This table lists key metrics used to analyze the results of an MD simulation to assess the stability of a ligand-protein complex.

ParameterAbbreviationDescription
Root Mean Square DeviationRMSDMeasures the average deviation of atomic positions from a reference structure over time.
Root Mean Square FluctuationRMSFIndicates the fluctuation of individual residues around their average positions.
Radius of GyrationRgRepresents the compactness of the protein structure during the simulation.
Hydrogen BondsH-bondsTracks the number of hydrogen bonds between the ligand and protein over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikigenes.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. nih.gov

For a class of compounds like indole (B1671886) derivatives, QSAR studies have been successfully employed to elucidate the key structural features governing their biological effects, including antibacterial, antioxidant, and anticancer activities. nih.gov In a hypothetical QSAR study of this compound and its analogs, a dataset of compounds with varying substituents on the indole ring and modifications to the nitrovinyl group would be compiled. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific enzyme or cell line, would be determined experimentally.

The next step involves the calculation of a wide array of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties and can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a QSAR study on 2-aryl-5-nitro-1H-indole derivatives revealed that the Mulliken atomic charge on specific carbon atoms could influence their activity as efflux pump inhibitors. nih.gov

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: The lipophilicity of a compound, often represented by its partition coefficient (logP), is a critical determinant of its ability to cross cell membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, capturing information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. nih.gov The goal is to generate an equation that accurately predicts the biological activity based on a combination of the most relevant descriptors.

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

pIC50 = β0 + β1(logP) + β2(LUMO) + β3(Molecular Volume) + ...

Where pIC50 is the negative logarithm of the IC50 value, and β are the regression coefficients for each descriptor. The quality and predictive power of the model are assessed through various validation metrics, such as the coefficient of determination (R²) and the cross-validated R² (Q²).

To illustrate the potential findings from such a study, a hypothetical data table is presented below, showcasing the kind of data that would be generated and analyzed in a QSAR study of this compound analogs.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

Compound IDR-group at N1R-group at C5pIC50 (Experimental)logPLUMO Energy (eV)Molecular Volume (ų)pIC50 (Predicted)
1 HBr5.23.1-2.52505.1
2 CH3Br5.53.5-2.62655.6
3 HCl4.92.9-2.42454.8
4 HI5.43.4-2.52585.3
5 CH3Cl5.13.3-2.52605.2

This table demonstrates how variations in substituents (R-groups) affect both the experimental biological activity and the calculated molecular descriptors. The "pIC50 (Predicted)" column would be generated from the derived QSAR equation, and its closeness to the experimental values would indicate the model's accuracy.

Cheminformatics Approaches for Analog Discovery

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information, facilitating the discovery of new lead compounds and the optimization of existing ones. In the context of this compound, cheminformatics can be a powerful tool for identifying novel analogs with desired biological activities. mdpi.com

One key cheminformatics approach is virtual screening , which involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. This can be done through two main strategies:

Ligand-based virtual screening: This approach uses the structure of a known active compound, such as this compound, as a template to search for other molecules with similar structural or physicochemical features. Similarity searching algorithms can be employed to rank compounds based on their likeness to the query molecule.

Structure-based virtual screening (Molecular Docking): If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how well different compounds will bind to it. This method simulates the interaction between the ligand and the target's binding site, providing a score that estimates the binding affinity.

Another important cheminformatics technique is scaffold hopping . This involves searching for new molecular scaffolds that can mimic the key interactions of the original compound with its target, but with a different core structure. This can lead to the discovery of novel chemical series with improved properties, such as better synthetic accessibility or reduced off-target effects.

To facilitate analog discovery for this compound, a cheminformatics workflow could be established. This would involve creating a virtual library of related indole derivatives and then using a combination of QSAR models and virtual screening techniques to prioritize the most promising candidates for synthesis and biological testing.

The following table provides a hypothetical example of how cheminformatics could be used to identify and prioritize analogs of this compound based on predicted activity and other important properties.

Table 2: Cheminformatics-driven Prioritization of this compound Analogs

Analog IDModificationPredicted Activity (from QSAR)Docking Score (kcal/mol)ADMET Prediction (Qualitative)Priority for Synthesis
A-001 6-fluoro substitutionHigh-8.5FavorableHigh
A-002 N-methylationModerate-7.2ModerateMedium
A-003 Bioisosteric replacement of nitro groupHigh-8.9FavorableHigh
A-004 Replacement of bromo with chloroLow-6.8FavorableLow
A-005 Introduction of a hydroxyl groupModerate-7.5Potentially unfavorableMedium

This table illustrates how a combination of predictive models (QSAR and docking) and computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to rank and select the most promising new chemical entities for further investigation.

Advanced Analytical Methodologies in Research of 5 Bromo 3 2 Nitrovinyl 1h Indole

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopy is the primary toolset for the structural elucidation of newly synthesized molecules. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique and complementary information about the atomic and molecular structure of 5-bromo-3-(2-nitrovinyl)-1H-indole.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic compound in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals corresponding to the indole (B1671886) N-H proton, the protons on the aromatic ring, and the protons of the vinyl group. The indole N-H proton typically appears as a broad singlet at a high chemical shift (δ > 10 ppm). The protons on the substituted benzene (B151609) ring would show a distinct splitting pattern, while the two protons of the nitrovinyl group would appear as doublets, with a coupling constant indicative of their trans configuration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show ten distinct signals corresponding to the ten carbon atoms in its structure. The carbon atoms of the nitrovinyl group and the carbon atom attached to the bromine (C5) would have characteristic chemical shifts influenced by the electron-withdrawing nitro group and the electronegative bromine atom, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on the analysis of similar indole structures. Actual experimental values may vary.

Atom Nucleus Predicted Chemical Shift (ppm) Description
N-H ¹H > 10.0 Broad singlet, indole amine proton
C2-H ¹H 7.5 - 8.0 Singlet or narrow doublet
C4-H ¹H 7.8 - 8.2 Aromatic proton, doublet
C6-H ¹H 7.2 - 7.5 Aromatic proton, doublet of doublets
C7-H ¹H 7.2 - 7.5 Aromatic proton, doublet
Vinyl-Hα ¹H 7.5 - 8.0 Doublet
Vinyl-Hβ ¹H 8.0 - 8.5 Doublet
Indole Carbons ¹³C 100 - 140 Signals for C2, C3, C3a, C4, C6, C7, C7a
C5-Br ¹³C 110 - 120 Carbon attached to bromine

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. The indole N-H bond would produce a distinct stretching vibration, while the nitro group (NO₂) would be identified by its strong symmetric and asymmetric stretching bands. The conjugated C=C bonds of the vinyl group and the aromatic ring also give rise to specific signals. The basic indole structure shows characteristic IR absorptions that are modified by its substituents. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Indole N-H Stretching 3400 - 3300
Aromatic C-H Stretching 3100 - 3000
Vinyl C-H Stretching 3050 - 3000
Nitro (NO₂) Asymmetric Stretching 1550 - 1500
Nitro (NO₂) Symmetric Stretching 1350 - 1300
Alkene C=C Stretching 1640 - 1610
Aromatic C=C Stretching 1600 - 1450

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The extended system of conjugation in this compound, which spans the indole ring and the nitrovinyl side chain, allows it to absorb light in the UV or visible range. The parent indole molecule has characteristic UV absorption maxima. nist.gov The presence of the bromine atom (an auxochrome) and the nitrovinyl group (a chromophore) would be expected to shift these absorption maxima to longer wavelengths (a bathochromic or red shift), a phenomenon that can be useful for reaction monitoring.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and elemental formula of this compound.

MS: A standard mass spectrum would show the molecular ion peak [M]⁺. A crucial diagnostic feature would be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₇BrN₂O₂) by distinguishing it from other formulas with the same nominal mass.

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) can be used to analyze complex mixtures, monitor reactions, and study fragmentation pathways to further confirm the molecular structure.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is indispensable for separating the components of a mixture, making it vital for purifying synthetic products and monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of non-volatile organic compounds like this compound. It is also used for preparative separation to isolate the pure compound from reaction byproducts or starting materials. sielc.com

A typical analytical setup would involve Reversed-Phase HPLC (RP-HPLC). researchgate.netnih.gov In this mode, a nonpolar stationary phase (such as a C8 or C18 silica (B1680970) column) is used with a polar mobile phase. sielc.comnih.gov The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous buffer. sielc.com Because of its extensive conjugated system, this compound is an excellent candidate for UV detection. researchgate.net

Table 3: Typical RP-HPLC Parameters for Analysis of Indole Derivatives

Parameter Description Typical Value/Condition Reference
Technique Reversed-Phase HPLC RP-HPLC researchgate.netnih.gov
Stationary Phase Nonpolar bonded silica C8 or C18 column nih.gov
Mobile Phase A Aqueous Buffer Water with 0.1% Formic or Phosphoric Acid sielc.com
Mobile Phase B Organic Solvent Acetonitrile (MeCN) sielc.com
Elution Gradient Increasing percentage of Mobile Phase B over time nih.gov
Detection Spectrophotometric UV Detector (e.g., at 280 nm or λmax) researchgate.netnih.gov

| Application | Purity assessment, reaction monitoring, preparative separation | N/A | sielc.com |

Table 4: List of Mentioned Compounds

Compound Name
This compound
(E)-5-bromo-3-(2-nitrovinyl)-1H-indole
Indole
Acetonitrile
Formic Acid

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, assessing the purity of compounds, and determining appropriate solvent systems for column chromatography. In the context of the synthesis of this compound and its analogues, TLC offers a rapid and effective means of analysis. researchgate.netresearchgate.net

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.

In the synthesis of bromo-indole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of products. researchgate.netresearchgate.net For instance, the reaction of 5-bromo-1H-indole-2,3-dione with other reagents can be monitored to ascertain the completion of the reaction before proceeding with workup and purification. researchgate.net

While specific Rf values for this compound are not extensively reported in publicly available literature, typical solvent systems for related nitro compounds and indole derivatives often consist of mixtures of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, or benzene, petroleum ether, and methanol. researchgate.netepa.gov The polarity of the eluent is adjusted to achieve optimal separation.

Illustrative TLC Data for Related Nitro Compounds:

CompoundEluant SystemRf Value
1,2-dinitrobenzeneBenzene/Petroleum Ether/Methanol (40:30:5)Discussed in literature epa.gov
1,3-dinitrobenzeneBenzene/Petroleum Ether/Methanol (40:30:5)Discussed in literature epa.gov
2,4-dinitrotolueneBenzene/Petroleum Ether/Methanol (40:30:5)Discussed in literature epa.gov
2,4-dinitrophenolNot specifiedDiscussed in literature epa.gov
2,6-dinitrophenolNot specifiedDiscussed in literature epa.gov

This table provides examples of TLC analysis for nitro compounds and is for illustrative purposes. Specific Rf values are highly dependent on the exact experimental conditions.

The visualization of spots on a TLC plate for compounds like this compound, which contains a chromophoric nitrovinyl group and an indole ring, can often be achieved under UV light. For less colored derivatives, staining reagents may be required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an invaluable tool for the analysis of volatile and thermally stable compounds like many indole derivatives.

In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound.

For a compound like this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the nitro group (NO₂) and cleavage of the vinyl linker. nih.govnih.gov The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pathways for Nitroalkenes and Indole Derivatives:

Nitroalkenes: The fragmentation of nitroalkenes in mass spectrometry can be complex. Common fragmentation pathways include the loss of the nitro group (NO₂) or nitrous acid (HNO₂). nih.govnih.gov Cyclization reactions followed by fragmentation into nitrile and aldehyde products have also been observed. nih.govnih.gov

Indole Derivatives: The fragmentation of the indole ring itself is also a well-studied process that can aid in structural elucidation.

X-ray Crystallography for Elucidation of Molecular and Crystal Structures of Derivatives

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which a model of the molecular structure can be built and refined.

Examples of Crystallographic Data for Bromo-Indole Derivatives:

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Routes to Access Undiscovered Analogs

The development of new and efficient synthetic methods is crucial for accessing a wider range of analogs of 5-bromo-3-(2-nitrovinyl)-1H-indole. Future research will likely focus on greener and more atom-economical approaches. This could involve the use of novel catalysts, flow chemistry techniques, and one-pot reactions to streamline the synthesis and purification processes. The exploration of different starting materials and reaction conditions will enable the creation of a diverse library of analogs with varied substitution patterns on the indole (B1671886) ring and the nitrovinyl side chain.

Identification of New Biological Targets and Pathways

While the biological activity of this compound is an area of active investigation, a comprehensive understanding of its molecular targets and the pathways it modulates is still emerging. Future research will employ advanced techniques such as chemical proteomics and affinity chromatography to identify direct binding partners of the compound within the cell. High-throughput screening and phenotypic assays can also reveal novel biological effects and provide clues about its mechanism of action. Elucidating these targets and pathways is essential for understanding the full therapeutic potential of this class of molecules.

Development of Advanced Computational Prediction Models

Computational modeling and in silico studies are powerful tools for accelerating drug discovery and development. For this compound and its analogs, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of newly designed compounds. Molecular docking simulations can provide insights into the binding interactions with potential protein targets. Furthermore, molecular dynamics simulations can be used to study the conformational changes and stability of the compound-target complexes. These computational approaches can help prioritize the synthesis of the most promising analogs and guide further experimental studies.

Potential Non-Biomedical Applications (e.g., Fluorescent Probes, Materials Science, Dyes, Sensors)

Beyond its potential biomedical applications, the unique photophysical properties of the this compound scaffold make it an attractive candidate for various non-biomedical applications. The extended π-conjugation in the molecule suggests that it may possess interesting fluorescent or chromophoric properties. This opens up possibilities for its use as a fluorescent probe for detecting specific biomolecules or ions, or as a component in organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to interact with different analytes could also be exploited in the development of chemical sensors.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, future research will benefit from the integration of multi-omics data. This includes genomics, transcriptomics, proteomics, and metabolomics data, which can provide a comprehensive picture of the cellular response to the compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomic profiling can shed light on the metabolic pathways affected by the compound. The integration of these datasets will provide a systems-level understanding of the compound's mechanism of action and potential off-target effects.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-3-(2-nitrovinyl)-1H-indole, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis typically involves electrophilic substitution or functionalization of indole precursors. For example:

  • Nitrovinyl group introduction : Reacting 5-bromoindole derivatives with nitroethylene equivalents under acidic or catalytic conditions. A reported method uses (E)-3-(2-nitrovinyl)-1H-indole intermediates in multi-component reactions with isatin derivatives and amino acids .
  • Optimization : Solvent choice (e.g., PEG-400:DMF mixtures) and catalysts (e.g., CuI for click chemistry) significantly impact yields. For instance, CuI-catalyzed azide-alkyne cycloaddition achieved 25–50% yields depending on substituents .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYieldKey ChallengesReference
Azide-alkyne cycloadditionCuI/PEG-400:DMF25–50%Residual solvent removal
LiAlH4 reductionTHF~80%Over-reduction control
Boc protectionBoc₂O/THF83%Protecting group stability

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are preferred for handling displacement parameters and twinning .
  • Validation : Check R-factors (e.g., R1 < 0.05) and thermal ellipsoid plots (30% probability level) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent positions. For example, the nitrovinyl group shows characteristic deshielded protons at δ 7.23–7.66 ppm .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 385.0461) and isotopic patterns for bromine .
  • TLC : Monitor reaction progress using 70:30 EtOAc:hexane (Rf ~0.30) .

Advanced Research Questions

Q. What are the key challenges in elucidating the reaction mechanisms involving this compound in multi-component domino reactions?

Methodological Answer:

  • Intermediate tracking : Use in-situ NMR or quenching experiments to detect transient species (e.g., azide intermediates in click chemistry) .
  • Stereochemical control : Computational modeling (DFT) can predict regioselectivity in domino reactions involving unsymmetrical silyloxyallyl cations .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different studies?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
  • Data triangulation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What advanced strategies exist for optimizing the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:

  • Directing groups : Introduce transient protecting groups (e.g., tert-butyl carbamate) to steer substitutions to the C2 position .
  • Microwave-assisted synthesis : Enhances regioselectivity in C3-alkoxymethylation by reducing side reactions .

Q. What methodological considerations are critical when employing this compound as a precursor in alkaloid synthesis?

Methodological Answer:

  • Reductive amination : Use LiAlH4 to reduce nitrovinyl groups to amines, followed by purification via acid-base extraction .
  • Protection-deprotection : Boc groups stabilize intermediates during multi-step syntheses (e.g., tert-butyl 5-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate) .

Q. How can computational chemistry methods be integrated with experimental data to predict novel derivatives of this compound?

Methodological Answer:

  • QSAR modeling : Correlate substituent effects (e.g., nitrovinyl vs. methoxymethyl) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • Docking studies : Predict binding modes with targets (e.g., Flt3 kinase) using AutoDock Vina and validate via SPR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-(2-nitrovinyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.